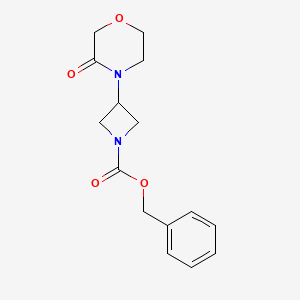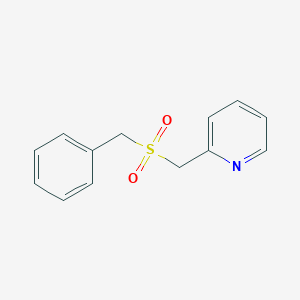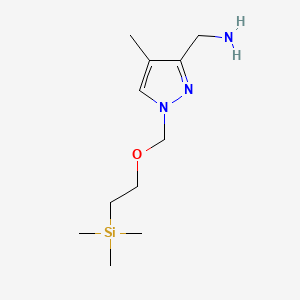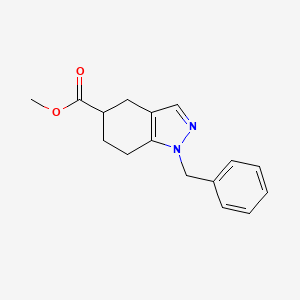![molecular formula C8H7BrN2O B15364790 7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
7-Bromo-8-methoxyimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 8th position on the imidazo[1,2-a]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones under specific reaction conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which allows for the formation of the compound in good to excellent yields.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Bromo-8-methoxyimidazo[1,2-a]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
7-Bromo-8-methoxyimidazo[1,2-a]pyridine is structurally similar to other imidazo[1,2-a]pyridines, such as 7-methylimidazo[1,2-a]pyridine and 8-iodo-7-methoxyimidazo[1,2-a]pyridine. the presence of the bromine atom at the 7th position and the methoxy group at the 8th position gives it unique chemical and biological properties that distinguish it from its analogs.
Comparación Con Compuestos Similares
3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
6-Bromo-7-methoxyimidazo[1,2-a]pyridine
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
7-Methylimidazo[1,2-a]pyridine
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
7-bromo-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-6(9)2-4-11-5-3-10-8(7)11/h2-5H,1H3 |
Clave InChI |
YLHJGQRORIQZQM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN2C1=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)







